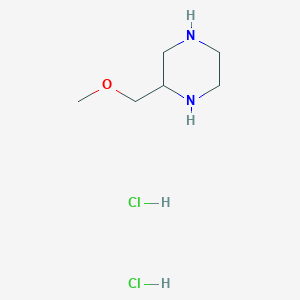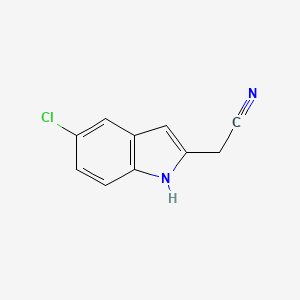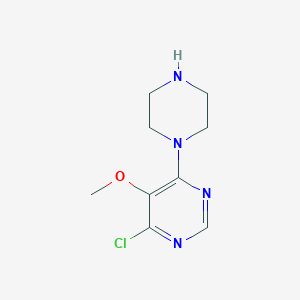
4-Chloro-5-methoxy-6-(piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-5-methoxy-6-(piperazin-1-yl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are heterocyclic aromatic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound is typically synthesized using a combination of nucleophilic substitution and cyclization reactions.
Synthesis Analysis
The most common synthesis method involves the reaction of 5-methoxy-2-nitroaniline with 1-bromo-4-(piperazin-1-yl)butane, followed by catalysis with palladium on carbon and cyclization with trifluoroacetic acid. Another synthesis method involves the reaction of 5-methoxy-2-nitroaniline with 1-bromo-4-(piperazin-1-yl)butane .Molecular Structure Analysis
The molecular structure of “4-Chloro-5-methoxy-6-(piperazin-1-yl)pyrimidine” is characterized by a pyrimidine ring substituted with a methoxy group at position 5, a piperazinyl group at position 6, and a chloro group at position 4 . The InChI code for this compound is 1S/C9H14N4O/c1-14-9-6-8(11-7-12-9)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-5-methoxy-6-(piperazin-1-yl)pyrimidine” are typically nucleophilic substitution and cyclization reactions. These reactions are used in the synthesis of the compound .Physical And Chemical Properties Analysis
“4-Chloro-5-methoxy-6-(piperazin-1-yl)pyrimidine” is a white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide.Mechanism of Action
Future Directions
The future directions for “4-Chloro-5-methoxy-6-(piperazin-1-yl)pyrimidine” could involve further studies on its mechanism of action, potential therapeutic applications, and long-term effects on human health . It could also involve the development of new synthesis methods and the exploration of its potential uses in various fields .
properties
CAS RN |
141071-87-6 |
|---|---|
Molecular Formula |
C9H13ClN4O |
Molecular Weight |
228.68 g/mol |
IUPAC Name |
4-chloro-5-methoxy-6-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C9H13ClN4O/c1-15-7-8(10)12-6-13-9(7)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3 |
InChI Key |
FMYZTJSABKKLHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CN=C1Cl)N2CCNCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


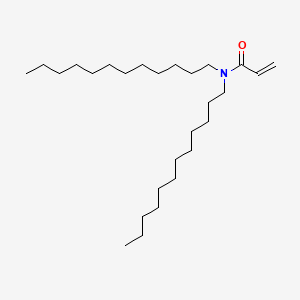
![4-[N-(2-Benzyloxy-5-bromobenzyl)aminomethyl]Benzoic Acid](/img/structure/B8471626.png)

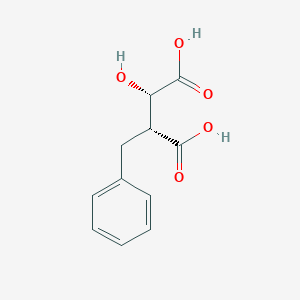
![3-methyl-5-(2-morpholin-4-yl-ethyl)-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B8471663.png)
![N-hydroxy-N-[6-(3-pyridylmethyl)-2H-1-benzopyran-3-ylmethyl]urea](/img/structure/B8471670.png)
![4-(1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B8471675.png)
![5-[1,3]Dioxolan-2-ylmethyl-pyrazin-2-ylamine](/img/structure/B8471682.png)
